Superior Acidity Relative to 2-Naphthoic Acid: Enables Distinct Reactivity and Separation Profiles
1-Naphthoic acid is a significantly stronger acid than its positional isomer 2-naphthoic acid. This difference in proton-donating ability is a critical factor in its selection for pH-dependent applications. [1]
| Evidence Dimension | pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | pKa = 3.69 (in H₂O) |
| Comparator Or Baseline | 2-Naphthoic acid: pKa = 4.17 (in H₂O) |
| Quantified Difference | ΔpKa = 0.48 (1-Naphthoic acid is a stronger acid by a factor of approximately 3x in Ka value) |
| Conditions | Aqueous solution, 25°C |
Why This Matters
This quantifiable acidity difference allows for selective deprotonation and extraction in complex mixtures, directly impacting yield and purity in synthetic and purification workflows where the 2-isomer would behave differently.
- [1] PMC Table 6. Comparative pKa values of carboxylic acids. 2012. View Source
